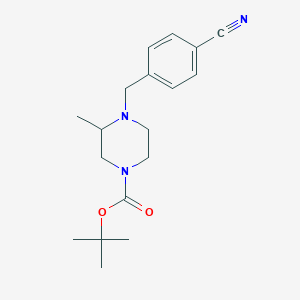
Tert-butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate, AldrichCPR: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a cyanobenzyl moiety, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyanobenzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of materials with specific properties, such as enhanced stability or reactivity .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate
- tert-Butyl (4-cyanobenzyl)(methyl)carbamate
- tert-Butyl N-(4-cyanobenzyl)-N-methylglycinate
Comparison: Compared to these similar compounds, tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate is unique due to the presence of the piperazine ring, which can confer different chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C18H25N3O2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(4-cyanophenyl)methyl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O2/c1-14-12-21(17(22)23-18(2,3)4)10-9-20(14)13-16-7-5-15(11-19)6-8-16/h5-8,14H,9-10,12-13H2,1-4H3 |
InChI-Schlüssel |
YDZSUMJBAWIGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1CC2=CC=C(C=C2)C#N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-N'-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12044125.png)
![Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate](/img/structure/B12044133.png)
![2-[(E)-(4-hydroxy-3-{[2-(octadecyloxy)-5-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid](/img/structure/B12044143.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide](/img/structure/B12044145.png)
![disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12044150.png)

![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12044161.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12044176.png)
![3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one](/img/structure/B12044199.png)
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044207.png)

![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)
